tert-Butyl (4-phenyl-3-pyrrolidinyl)methylcarbamate
Overview
Description
Tert-Butyl (4-phenyl-3-pyrrolidinyl)methylcarbamate, also known as tert-Butylcarbamoylmethylpyrrolidine, is a synthetic compound that has been studied for its potential use in a variety of scientific applications. It is a carbamate derivative of the amino acid pyrrolidine, and has been studied for its ability to act as a proton donor and acceptor in biochemical reactions. The compound is also known for its ability to form stable complexes with metal ions, and has been used in the synthesis of organic compounds. In
Scientific Research Applications
Asymmetric Synthesis
tert-Butyl (4-phenyl-3-pyrrolidinyl)methylcarbamate has been utilized in asymmetric synthesis, particularly in the synthesis of chiral amino carbonyl compounds through asymmetric Mannich reactions. These reactions are pivotal for producing compounds with high optical purity, which are crucial in various pharmaceutical applications (Yang et al., 2009).
Drug Intermediate Synthesis
This compound serves as a key intermediate in the synthesis of significant drug intermediates, leveraging processes that are simple, cost-efficient, and environmentally friendly. For example, it's used in designing tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate and tert-butyl pyrrolidin-3-ylmethylcarbamate starting from itaconic acid ester (Geng Min, 2010).
Polymer Synthesis
In the field of polymer chemistry, tert-butyl (4-phenyl-3-pyrrolidinyl)methylcarbamate derivatives have been used to synthesize poly(pyridine–imide)s with tert-butyl substituents. These polymers display good solubility and excellent thermal stability, making them suitable for high-performance applications (Lu et al., 2014).
Catalysis
In catalysis, the compound has been involved in rhodium-catalyzed enantioselective addition reactions. These reactions are fundamental in the production of compounds with specific chiral configurations, which is crucial in the development of catalysts and pharmaceuticals (Storgaard & Ellman, 2009).
Building Blocks in Organic Synthesis
tert-Butyl (4-phenyl-3-pyrrolidinyl)methylcarbamate derivatives have been recognized as important building blocks in organic synthesis. They have been used in various chemical transformations, underscoring their versatility and utility in constructing complex molecular architectures (Guinchard et al., 2005).
Surface Functionalization and Dye-Sensitized Solar Cells
Moreover, these compounds have found applications in surface functionalization of nanoparticles and dye-sensitized solar cells. Their role in improving the efficiency and stability of solar cells highlights their potential in the field of renewable energy (Gnichwitz et al., 2010).
properties
IUPAC Name |
tert-butyl N-[(4-phenylpyrrolidin-3-yl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-13-9-17-11-14(13)12-7-5-4-6-8-12/h4-8,13-14,17H,9-11H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSCGVPJZSCYDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CNCC1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(4-phenylpyrrolidin-3-yl)methyl]carbamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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